molecular formula C11H15NO B12839902 (S)-3-(amino(cyclopropyl)methyl)-2-methylphenol

(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol

Cat. No.: B12839902
M. Wt: 177.24 g/mol
InChI Key: OZBDRMFZHSWCEE-NSHDSACASA-N
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Description

(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol is a chiral compound with a unique structure that includes a cyclopropyl group attached to an amino group, which is further connected to a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(amino(cyclopropyl)methyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the asymmetric synthesis of the cyclopropylglycine moiety, which is then coupled with the methylphenol derivative. The reaction conditions typically involve the use of bifunctional enzymes that facilitate reductive amination and coenzyme regeneration . The reaction is carried out at a high substrate concentration, ensuring a high yield of the desired product.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous synthesis methods. The use of recyclable biocatalysts and dialysis methods ensures the efficient production of the compound with high enantiomeric excess and conversion yield .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(amino(cyclopropyl)methyl)-2-methylphenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyclopropyl group provides steric hindrance, enhancing the compound’s selectivity and potency .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(amino(cyclopropyl)methyl)-5-(trifluoromethyl)phenol
  • (S)-3-(amino(cyclopropyl)methyl)-2,4,6-tribromophenol
  • (S)-3-(amino(cyclopropyl)methyl)-2-methoxybenzonitrile

Uniqueness

(S)-3-(amino(cyclopropyl)methyl)-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-[(S)-amino(cyclopropyl)methyl]-2-methylphenol

InChI

InChI=1S/C11H15NO/c1-7-9(3-2-4-10(7)13)11(12)8-5-6-8/h2-4,8,11,13H,5-6,12H2,1H3/t11-/m0/s1

InChI Key

OZBDRMFZHSWCEE-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC=C1O)[C@H](C2CC2)N

Canonical SMILES

CC1=C(C=CC=C1O)C(C2CC2)N

Origin of Product

United States

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